Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile
Description
Bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile is a bicyclic compound characterized by a unique bridge structure (3.2.2) and two nitrile groups at positions 6 and 5. This compound has been synthesized via methods involving Diels-Alder reactions and oxidative coupling, as reported in studies focused on rigid spiro systems and anticancer agent development . Its structure imparts distinct stereochemical and electronic properties, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
6622-00-0 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile |
InChI |
InChI=1S/C11H12N2/c12-6-10-8-2-1-3-9(5-4-8)11(10)7-13/h4-5,8-11H,1-3H2 |
InChI Key |
LYMMQARIUAOJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(C1)C(C2C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Route
The most common and effective method to construct the bicyclo[3.2.2]nonene skeleton is the Diels-Alder reaction between cycloheptadiene derivatives and suitable dienophiles such as maleic anhydride or dicarbomethoxyacetylene. This approach allows the formation of bicyclo(3.2.2)non-6,8-diene intermediates, which can be further functionalized to introduce nitrile groups at the 6 and 7 positions.
-
- Cyclohepta-1,3-diene or its derivatives react with maleic anhydride to form bicyclo(3.2.2)non-6,8-diene-6,7-dicarboxylic acid anhydride.
- Subsequent chemical transformations convert the dicarboxylic acid or anhydride groups into dicarbonitrile groups via dehydration and substitution reactions.
- For example, esterification followed by conversion of esters to nitriles using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and subsequent treatment with ammonia or cyanide sources.
-
- High regio- and stereoselectivity.
- Access to functionalized bicyclic intermediates suitable for further modification.
-
- Alder and Rickert demonstrated the preparation of 6,7-dicarbomethoxybicyclo(3.2.2)non-6,8-diene via this method, which is a key precursor to the dicarbonitrile derivative.
- X-ray crystallography confirmed the stereochemistry of the bicyclic adducts, ensuring the correct framework for nitrile introduction.
Electrolytic decarboxylation of maleic anhydride adducts has been employed to remove carboxyl groups selectively, facilitating the formation of bicyclic compounds with reactive sites for nitrile introduction.
-
- Electrolytic decarboxylation of bicyclo(3.2.2)nonane dicarboxylic acid derivatives.
- Followed by nitrile group introduction through nucleophilic substitution or dehydration of amide intermediates.
Ring Expansion of Smaller Bicyclic Systems
Ring expansion techniques involve converting smaller bicyclic systems such as bicyclo[2.2.1]heptane or bicyclo[2.2.2]octane derivatives into bicyclo[3.2.2]nonane frameworks.
-
- Starting from substituted bicyclo[2.2.1]heptane derivatives, rearrangements such as oxy-Cope rearrangement or other pericyclic reactions expand the ring system.
- Subsequent functional group manipulations introduce the nitrile groups at the desired positions.
- Conformational Studies: NMR and ESR studies reveal rapid interconversion of conformations in bicyclo(3.2.2)nonane derivatives, which is critical for understanding reactivity during preparation.
- X-ray Crystallography: Structural confirmation of intermediates and final products ensures the correct bicyclic framework and substitution pattern.
- Physical Properties: The compound bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile has a molecular weight of 172.23 g/mol, density of 1.1 g/cm³, and boiling point of 362.2 °C at 760 mmHg, indicating its stability under typical synthetic conditions.
The preparation of bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile is primarily achieved through Diels-Alder cycloaddition of cycloheptadiene derivatives with dienophiles, followed by functional group transformations to introduce nitrile groups. Electrolytic decarboxylation and ring expansion methods provide alternative routes to the bicyclic framework. These methods are supported by detailed conformational and structural studies, ensuring the synthesis of the target compound with high fidelity.
The synthesis strategies are well-documented in the literature, with extensive experimental data validating the approaches. The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can form interactions with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Bridge Configuration and Ring Strain
The bridge configuration (denoted as [m.n.p]) significantly influences reactivity and stability:
- Bicyclo[2.2.1] Systems : Smaller bridges (e.g., [2.2.1] in bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile) introduce higher ring strain, enhancing reactivity in cycloaddition and substitution reactions .
- Bicyclo[2.2.2] Systems : Larger bridges (e.g., [2.2.2] in bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile) reduce strain, favoring thermodynamic stability and predictable stereochemical outcomes in amine addition reactions .
- Bicyclo[3.2.2] Systems : The intermediate bridge size balances moderate strain and stability, enabling applications in rigid spiro systems and natural product synthesis .
Substituent Effects
The number and position of nitrile groups modulate electronic and steric properties:
Research Findings and Data Tables
Thermodynamic and Kinetic Data
Biological Activity
Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
This compound features a bicyclic structure with two cyano groups that may contribute to its reactivity and biological interactions. The molecular formula is , and it exhibits characteristics typical of bicyclic compounds, including rigidity and the potential for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that bicyclic compounds often exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific activity of this compound has been explored in several studies:
- Anticancer Activity : Studies have shown that related bicyclic compounds can inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth.
- Inhibition of Protein Accumulation : Related structures have demonstrated the ability to inhibit hypoxia-inducible factor (HIF)-1α protein accumulation under hypoxic conditions, suggesting a potential mechanism for anti-cancer activity through oxygen-independent proteasomal degradation .
1. Anticancer Potential
A study on similar bicyclic compounds revealed their efficacy against various cancer cell lines, with IC50 values indicating potent inhibition of cell growth. For instance, one compound from the bicyclo family showed an IC50 of 3.0 μM against HeLa cells, highlighting the potential for developing new anticancer agents based on this structural framework .
2. Mechanistic Insights
The mechanism through which bicyclic compounds exert their effects often involves modulation of key signaling pathways:
- HIF-1α Inhibition : The inhibition of HIF-1α accumulation was linked to enhanced proteasomal degradation mechanisms, a critical pathway in cancer biology .
- Cell Cycle Regulation : Similar compounds have been noted to induce apoptosis in cancer cells by disrupting cell cycle progression.
Data Tables
The following table summarizes the biological activities observed in studies involving bicyclic compounds related to this compound:
Q & A
Q. What are the established synthetic routes for bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile, and how do reaction conditions influence yield?
The compound is synthesized via cycloaddition reactions or intramolecular oxidative coupling. For example, cycloaddition of cyclobutene-1,2-dicarbonitrile with diazomethane or ethyl diazoacetate yields bicyclic nitriles under controlled conditions . Intramolecular enol oxidative coupling has also been optimized to construct the bicyclo[3.2.2] framework, achieving high yields (up to 82%) despite diastereomeric challenges. Key variables include solvent polarity, temperature (e.g., 0–25°C for cycloadditions), and catalysts (e.g., UV irradiation for dimerization). Competing dimerization processes can reduce yields, necessitating precise stoichiometric control .
Q. What spectroscopic techniques are recommended for structural elucidation of bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bicyclic scaffold and nitrile group positions. Infrared (IR) spectroscopy identifies C≡N stretches (~2200 cm⁻¹). Mass spectrometry (MS) validates molecular weight (170.21 g/mol for C₁₁H₁₀N₂) . For derivatives like spiro systems, X-ray crystallography or NOE experiments may resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can competing dimerization processes be minimized during cycloaddition reactions involving bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile precursors?
Dimerization of cyclobutene-1,2-dicarbonitrile (a precursor) competes with cycloaddition. Strategies include:
Q. What computational methods are suitable for predicting the reactivity and regioselectivity of bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile in cycloaddition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (FMOs) to predict regioselectivity. For example, Fukui indices identify electrophilic/nucleophilic sites on the bicyclic framework. Molecular dynamics simulations can further assess steric effects in strained systems .
Q. How can researchers address diastereomeric ratio challenges in spiro[bicyclo[3.2.2]nonane] system synthesis?
The intramolecular enol oxidative coupling method produces spiro systems with moderate diastereoselectivity. Improving selectivity may involve:
Q. How should researchers reconcile contradictory data on synthetic yields reported for bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile derivatives?
Yield variations often arise from differing purification methods (e.g., crystallization vs. chromatography) or subtle changes in reaction scales. Reproducing protocols with strict control of moisture, oxygen, and reagent purity is essential. Comparative studies using standardized conditions (e.g., identical catalysts, solvents) can resolve discrepancies .
Methodological Tables
Table 1. Synthetic Yields Under Varied Conditions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition (diazomethane) | 0°C, CH₂Cl₂, 12 hr | 65–70 | |
| Oxidative Coupling | RT, DMF, 24 hr | 82 | |
| Dimerization | UV light, THF, 6 hr | 45 |
Table 2. Key Spectroscopic Data for Structural Confirmation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR | δ 2.5–3.5 (bridgehead protons) | |
| ¹³C NMR | δ 115–120 (nitrile carbons) | |
| IR | ~2200 cm⁻¹ (C≡N stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
